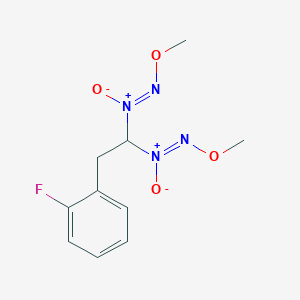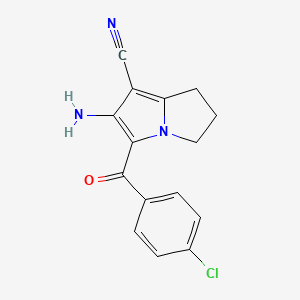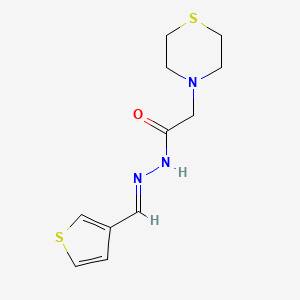![molecular formula C18H22N4O3 B5508023 1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine](/img/structure/B5508023.png)
1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of related compounds typically involves condensation reactions, nucleophilic substitution, and cyclization steps. For example, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate was achieved through a condensation reaction between carbamimide and 3-fluorobenzoic acid, indicating a methodological approach that might be similar for our compound of interest (Sanjeevarayappa et al., 2015).
Molecular Structure Analysis
The crystal structure and molecular geometry of related compounds have been extensively studied through X-ray diffraction and spectroscopic methods. For instance, the characterization and X-ray diffraction studies of "5-(3,4-dichlorophenyl)-3-{[4-(2-pyridyl)piperazine-1-yl]methyl}-1,3,4-oxadiazole-2(3H)-one" provided insights into the molecular conformation, highlighting the importance of hydrogen bonding and π-π interactions in stabilizing the crystal structure (Şahin et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of similar compounds often involves interactions through weak C-H⋯O hydrogen bonds and aromatic π–π stacking interactions, which contribute to the formation of a three-dimensional architecture. These interactions are critical for understanding the chemical behavior and potential applications of such compounds (Wang et al., 2004; Wang et al., 2006).
Physical Properties Analysis
The physical properties of compounds in this class, such as solubility, melting point, and crystal system, are determined by their molecular structure. The crystallization in the monoclinic crystal system with specific space groups and cell parameters is a common feature, providing insight into the solid-state characteristics of these molecules (Sanjeevarayappa et al., 2015).
Chemical Properties Analysis
Chemical properties, including reactivity towards other compounds, stability under various conditions, and biological activities, are crucial for the development of potential applications. The examination of related compounds revealed moderate antibacterial and anthelmintic activities, suggesting that derivatives of the specified compound might also possess similar biological properties (Sanjeevarayappa et al., 2015).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Agents
Compounds synthesized from structures related to 1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine have shown significant antimicrobial activity. For instance, novel 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones, when condensed with various substituted piperazines, exhibited noteworthy activity against both bacterial and fungal strains, indicating potential as novel antimicrobial agents (Patel et al., 2012). Similarly, other studies have reported the synthesis of compounds with potent antibacterial and antifungal activities, supporting their potential in developing new antimicrobial therapies (Bektaş et al., 2010), (Phillips et al., 2009).
Antitumor Activity
The antitumor properties of certain compounds related to 1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine have also been investigated. A study highlighted the synthesis of N1-(coumarin-7-yl)amidrazones incorporating N-piperazines, revealing potent antitumor activity against MCF-7 and K562 cells, suggesting their potential in cancer therapy (Mustafa et al., 2011).
Biological Evaluation
Further research has evaluated the biological effects of these compounds, exploring their potential in addressing various health issues. For example, studies on the synthesis and biological evaluation of thiazolidinone derivatives, including those combined with piperazine structures, have shown their antimicrobial activity against a range of pathogens (Patel et al., 2012).
Biofilm and Enzyme Inhibition
Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have been synthesized and demonstrated potent inhibition against bacterial biofilm formation and MurB enzymes, highlighting their potential in combating bacterial resistance and biofilm-associated infections (Mekky & Sanad, 2020).
Antidepressant and Antianxiety Activities
The antidepressant and antianxiety activities of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds have been investigated, showing significant potential in mental health treatment (Kumar et al., 2017).
Eigenschaften
IUPAC Name |
3,4-dihydro-2H-chromen-3-yl-[4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-13-19-17(20-25-13)11-21-6-8-22(9-7-21)18(23)15-10-14-4-2-3-5-16(14)24-12-15/h2-5,15H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJLMDJBCCNQFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CN2CCN(CC2)C(=O)C3CC4=CC=CC=C4OC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-2H-chromen-3-yl-[4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2,6-dimethoxypyridin-3-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5507969.png)
![1-{5-methyl-1-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazol-4-yl}ethanone](/img/structure/B5507990.png)
![2-cyclopentyl-2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5507995.png)
![5-[(4-chloro-2-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5508003.png)

![N-methyl-2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(tetrahydro-2H-thiopyran-4-yl)acetamide](/img/structure/B5508012.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[2-(2-methoxyphenoxy)propanoyl]piperazine](/img/structure/B5508031.png)
![2-(1,3-benzothiazol-2-yl)-4-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5508037.png)
![1-[(4-ethylphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5508040.png)
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-azepanecarboxamide](/img/structure/B5508041.png)

![3-({4-[(4-methoxyphenoxy)methyl]benzoyl}amino)benzoic acid](/img/structure/B5508054.png)